N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a triazolopyrimidine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and agricultural science.
Preparation Methods
Chemical Reactions Analysis
N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of medicinal chemistry and agricultural science. In medicinal chemistry, it has been studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development . In agricultural science, it has been evaluated for its effectiveness as a bactericide and fungicide, showing potent activity against various plant pathogens .
Mechanism of Action
The mechanism of action of N2-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its antimicrobial activity, it is believed to inhibit the function of essential enzymes in the target organisms, leading to their death . In cancer research, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N~2~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as quinazolin-4(3H)-one derivatives containing the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety . These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the fluorobenzyl group in N2-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a unique feature that distinguishes it from other similar compounds and contributes to its specific biological activities .
Properties
Molecular Formula |
C16H12FN7O |
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Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H12FN7O/c17-12-4-2-11(3-5-12)10-23-9-6-13(21-23)19-15(25)14-20-16-18-7-1-8-24(16)22-14/h1-9H,10H2,(H,19,21,25) |
InChI Key |
GEBHEBBAXHJFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
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